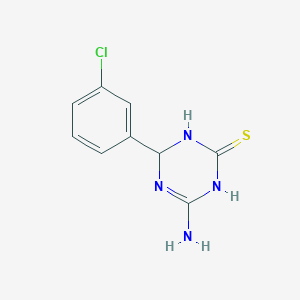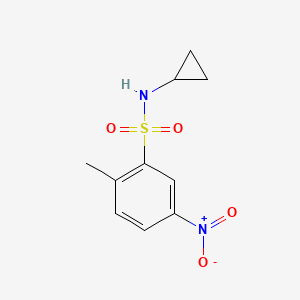![molecular formula C12H11NO5S2 B3168625 3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 931744-67-1](/img/structure/B3168625.png)
3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid
概要
説明
“3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid” is an organic compound with the CAS Number: 931744-67-1 . It has a molecular weight of 313.36 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H11NO5S2 . The InChI Code is 1S/C12H11NO5S2/c1-18-9-4-2-8(3-5-9)13-20(16,17)10-6-7-19-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .作用機序
Mode of Action
Based on its structural similarity to other sulfonamide compounds, it may interact with its targets through the sulfamoyl group .
Pharmacokinetics
Based on its chemical structure, it is likely that this compound is lipophilic and may be absorbed in the gastrointestinal tract after oral administration .
Result of Action
The molecular and cellular effects of 3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and activity of this compound .
実験室実験の利点と制限
3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a wide range of biological activities, making it a versatile compound for drug discovery and development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biological effects. Additionally, this compound has not been extensively studied in vivo, and its safety and efficacy need to be evaluated further.
将来の方向性
There are several future directions for research on 3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid. One area of research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Another area of research could focus on evaluating the safety and efficacy of this compound in vivo. Additionally, further studies are needed to explore the potential applications of this compound in drug discovery and development, particularly in the areas of anti-inflammatory, anti-tumor, and anti-microbial therapy.
科学的研究の応用
3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell lines. This compound has also been shown to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, this compound has been found to have anti-microbial activity against various bacteria and fungi.
Safety and Hazards
特性
IUPAC Name |
3-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S2/c1-18-9-4-2-8(3-5-9)13-20(16,17)10-6-7-19-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSAYCFROFLCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,5'-Bis(3,5-dimethylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3168563.png)
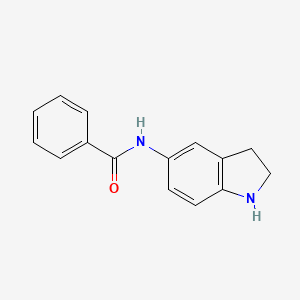
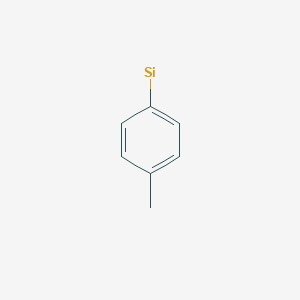
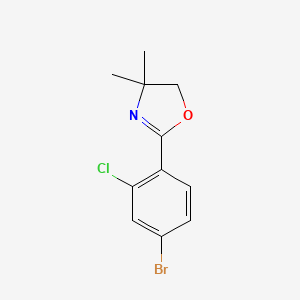
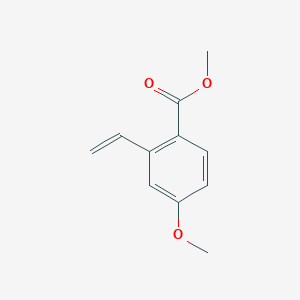
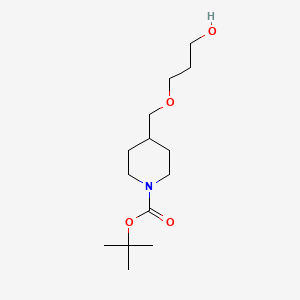
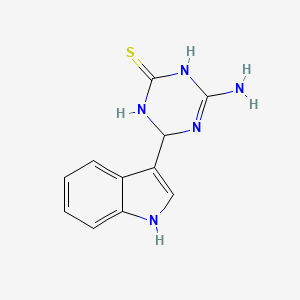
![8-Acetyl-3-methyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B3168620.png)
